molecular formula C17H11N5OS B2978197 4-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYLQUINOLINE CAS No. 862720-81-8

4-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYLQUINOLINE

Cat. No.: B2978197
CAS No.: 862720-81-8
M. Wt: 333.37
InChI Key: AXYLWPZSOQVIPS-UHFFFAOYSA-N
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Description

The compound “4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on thiadiazole . In a specific example, new 1,ω-bis((acetylphenoxy)acetamide)alkanes were prepared, then their bromination using NBS furnished the novel bis(2-bromoacetyl)phenoxy)acetamides. Reaction of these with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Synthesis and Bioactivity

This compound is involved in the synthesis of various nitrogen heterocyclic systems. For instance, in the study by Shiradkar and Kale (2006), the synthesis of s-Triazolo[3,4-b][1,3,4]thiadiazoles and related compounds demonstrated potential bioactivity, including antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006).

Microwave-Induced Synthesis

The compound is also used in microwave-induced synthesis processes. Qiao et al. (2010) reported the efficient synthesis of 3-aryl-6-(6-/8-substituted 4-chloroquinoline-3-yl)-s-triazolo[3,4-b]-1, 3,4-thiadiazoles, noting an increase in reaction rate and improved yields under microwave irradiation. These compounds also showed moderate antibacterial activities (Qiao et al., 2010).

Antibacterial Activities

In a study by Holla et al. (2002), various derivatives of this compound were synthesized and evaluated for their antibacterial activities. Compounds containing nitrofuran moiety exhibited excellent antibacterial activity (Holla, Shridhara, Rao, & Poojary, 2002).

Convenient Synthesis and Antimicrobial Activity

Taha (2008) focused on the convenient synthesis of triazolo[3,4-b]-1,3,4-thiadiazoles and related compounds, which were tested for their antibacterial and antifungal activity against a variety of microorganisms (Taha, 2008).

Other Notable Studies

Other studies have explored similar themes, investigating the synthesis of related compounds and their potential as antibacterial and antifungal agents. For instance, Reddy and Reddy (2010, 2011) synthesized novel triazolo[3,4-b][1,3,4]thiadiazepines and evaluated their antibacterial and antifungal activities (Reddy & Reddy, 2010), (Reddy & Reddy, 2011).

Future Directions

The future directions in the research of such compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . Further studies are needed to explore the full potential of these compounds.

Properties

IUPAC Name

3-(furan-2-yl)-6-(2-methylquinolin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5OS/c1-10-9-12(11-5-2-3-6-13(11)18-10)16-21-22-15(14-7-4-8-23-14)19-20-17(22)24-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYLWPZSOQVIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NN4C(=NN=C4S3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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